molecular formula C7H12ClN3O B2836117 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride CAS No. 2305254-95-7

2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride

Cat. No.: B2836117
CAS No.: 2305254-95-7
M. Wt: 189.64
InChI Key: BFXOKJLDDDDICL-UHFFFAOYSA-N
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Description

2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride typically involves the reaction of 1,3-dimethylpyrazole with an appropriate amino ketone precursor under controlled conditions. One common method involves the use of a condensation reaction between 1,3-dimethylpyrazole and an amino ketone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride
  • 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivatives
  • Pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors

Uniqueness

2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-onehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a pyrazole ring allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-amino-1-(1,3-dimethylpyrazol-4-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-5-6(7(11)3-8)4-10(2)9-5;/h4H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXOKJLDDDDICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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